3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, an adamantane moiety, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the adamantane and ethylphenyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the adamantane and ethylphenyl groups through nucleophilic substitution or other coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the binding affinity of the compound to its target, while the pyrrolidine ring can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-[(Adamantan-1-ylmethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione: This compound features a similar pyrrolidine ring and adamantane moiety but with different substituents on the phenyl ring.
Pyrrolidine-2,5-diones: A class of compounds with a similar core structure but varying substituents that can significantly alter their properties and applications.
Uniqueness
3-[(Adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its structural elements, which confer distinct physicochemical properties and biological activities. The presence of the adamantane moiety, in particular, enhances its stability and binding affinity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1-adamantylamino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-14-3-5-18(6-4-14)24-20(25)10-19(21(24)26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h3-6,15-17,19,23H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJIDOVISDKJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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